Cyclosporin A-Derivative 1

Descripción general

Descripción

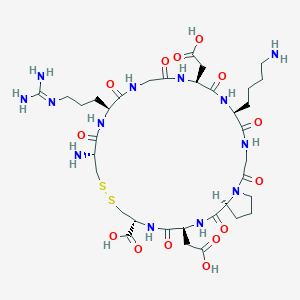

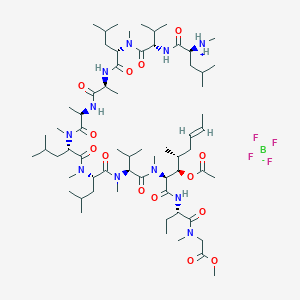

Cyclosporin A-Derivative 1 is a crystalline intermediate derived from the opening of cyclosporin A . Cyclosporin A is an immunosuppressive agent which can bind to the cyclophilin and inhibit calcineurin .

Synthesis Analysis

Cyclosporin A and its analogues are produced as secondary fungal metabolites by Cylindrocarpon lucidum Booth and Tolypocladium inflatum Gams . Minor variations of the structure of amino acid 11 can reduce the immunosuppressive activity of cyclosporine analogues .Molecular Structure Analysis

Cyclosporin A is a cyclic undecapeptide, and its structure was established by chemical degradation together with an X-ray crystallographic analysis of an iodo derivative . The structure of cyclosporin A involves interactions with its lymphocyte receptor and includes amino acids 1, 2, 3, and 11 .Chemical Reactions Analysis

The reaction involved in phase I metabolism of cyclosporin includes hydroxylation, demethylation, as well as oxidation and cyclization at amino acid 1 .Aplicaciones Científicas De Investigación

Immunomodulatory Properties

Cyclosporin A, a cyclic peptide, has been identified as a novel antilymphocytic agent, demonstrating effectiveness in suppressing various immune responses in mice, rats, and guinea-pigs. Its selective effect on T cells has been highlighted, offering insights into its potential as an immunomodulatory drug (Borel et al., 1977).

Action Mechanisms in T Lymphocytes

Research indicates that Cyclosporin A's mechanism of action involves its interaction with calmodulin, a key protein in cellular functioning. This interaction seems to inhibit early stages of T lymphocyte activation, providing a pathway for its immunosuppressive action (Colombani et al., 1985).

Biosynthesis Insights

A comprehensive study on the biosynthesis of Cyclosporin A by Tolypocladium niveum has been reported. The coding region of cyclosporin synthetase contains a 45.8 kb open reading frame, encoding a multifunctional enzyme responsible for cyclosporin synthesis. This discovery offers a profound understanding of its molecular production (Weber et al., 1994).

Autoimmune Disease Therapy

Cyclosporin A, derived from fungi, is explored for its application in treating autoimmune diseases and organ transplant rejection. The drug's immunosuppressive mechanism and its relevance in rheumatologic disorders are particularly emphasized (Lemley & Katz, 1988).

Inhibition of Proteasome Activity

Studies have shown that Cyclosporine A acts as an uncompetitive inhibitor of proteasome activity and prevents NF‐κB activation. This suggests its role in inhibiting inflammatory responses and its potential use in treating conditions related to NF‐κB mediated pathways (Meyer et al., 1997).

Drug Resistance Modification

Cyclosporin A is recognized for modifying multidrug resistance in human and rodent cells. Its interaction with cellular proteins like cyclophilin and its impact on drug accumulation and membrane effects suggest its potential in overcoming drug resistance, especially in cancer therapy (Twentyman, 1992).

Prevention of Cerebral Malaria

Research indicates that Cyclosporin A can prevent neurological complications in murine cerebral malaria, suggesting its potential therapeutic application in malaria management (Grau et al., 1987).

Nanoparticulate Formulations for Oral Administration

Development of nanoparticulate lipospheres for oral administration of Cyclosporin has been explored. This study focuses on enhancing its oral bioavailability, a significant advancement for its immunosuppressive applications (Bekerman et al., 2004).

Mecanismo De Acción

Cyclosporin A is a calcineurin inhibitor that inhibits T cell activation . Its binding to the receptor cyclophilin-1 inside cells produces a complex known as cyclosporine-cyclophilin. This complex subsequently inhibits calcineurin, which in turn stops the dephosphorylation as well as the activation of the nuclear factor of activated T-cells (NF-AT), a family of transcription factors .

Safety and Hazards

Direcciones Futuras

Inhibitors of cyclosporin A, including cyclosporin A and its derivatives, are poised to enhance our comprehension of the molecular mechanisms that underpin inflammatory diseases and cancers associated with cyclosporin A . This advancement will aid in the development of innovative pharmaceutical treatments in the future .

Propiedades

IUPAC Name |

[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(E,2S,3R,4R)-3-acetyloxy-1-[[(2S)-1-[(2-methoxy-2-oxoethyl)-methylamino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxooct-6-en-2-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-methylamino]-4-methyl-1-oxopentan-2-yl]-methylamino]-4-methyl-1-oxopentan-2-yl]-methylamino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylazanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H117N11O14.BF4/c1-27-29-30-42(15)55(90-45(18)77)54(59(82)69-46(28-2)61(84)71(20)35-51(78)89-26)76(25)65(88)53(41(13)14)75(24)63(86)50(34-39(9)10)74(23)62(85)49(33-38(7)8)73(22)60(83)44(17)68-56(79)43(16)67-58(81)48(32-37(5)6)72(21)64(87)52(40(11)12)70-57(80)47(66-19)31-36(3)4;2-1(3,4)5/h27,29,36-44,46-50,52-55,66H,28,30-35H2,1-26H3,(H,67,81)(H,68,79)(H,69,82)(H,70,80);/q;-1/p+1/b29-27+;/t42-,43+,44-,46+,47+,48+,49+,50+,52+,53+,54+,55-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYTLCJIIBWDVIF-IYMFIMPZSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCC(C(=O)N(C)CC(=O)OC)NC(=O)C(C(C(C)CC=CC)OC(=O)C)N(C)C(=O)C(C(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)N(C)C(=O)C(C(C)C)NC(=O)C(CC(C)C)[NH2+]C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](F)(F)(F)F.CC[C@@H](C(=O)N(C)CC(=O)OC)NC(=O)[C@H]([C@@H]([C@H](C)C/C=C/C)OC(=O)C)N(C)C(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)[NH2+]C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H118BF4N11O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.